(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. X-ray crystallography can provide detailed 3D structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Mechanism of Action
- Their role is to regulate glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying .
Target of Action
Mode of Action
Biochemical Pathways
Advantages and Limitations for Lab Experiments
The advantages of using (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine in lab experiments include its high enantioselectivity and yield in various catalytic reactions, its ability to induce chirality in the product, and its potential for use in drug discovery. However, the limitations of using this compound include its high cost, the limited availability of chiral diamines, and the potential for toxicity.
Future Directions
There are several future directions for research on (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine. One direction is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another direction is the exploration of the potential of this compound in drug discovery, including the synthesis of new chiral compounds for pharmaceutical applications. Additionally, the development of new catalytic reactions using this compound as a ligand or chiral auxiliary can lead to the discovery of new chiral compounds with potential applications in various industries.
Synthesis Methods
The synthesis of (1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine can be achieved through several methods, including the reduction of 1-cyclohexyl-2-nitropropane, the reaction of 1-cyclohexyl-2-aminopropane with formaldehyde, or the reaction of cyclohexylmagnesium bromide with N,N-dimethylformamide. However, the most commonly used method is the reaction of cyclohexylmagnesium bromide with N,N-dimethylacetamide, followed by the reduction of the resulting imine with sodium borohydride. This method can yield this compound with high enantioselectivity and yield.
Scientific Research Applications
(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine has been widely used in organic synthesis and catalysis due to its unique structure and chiral properties. It has been used as a ligand in various metal-catalyzed asymmetric reactions, including hydrogenation, epoxidation, and cyclopropanation. This compound has also been used as a chiral auxiliary in the synthesis of various natural products, such as alkaloids and amino acids. In addition, this compound has been used as a building block in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals.
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMISKMRXSRNAV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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